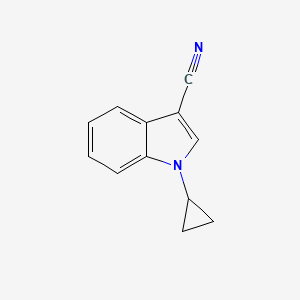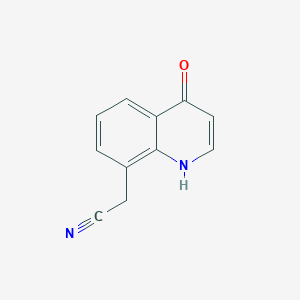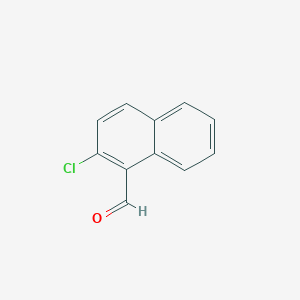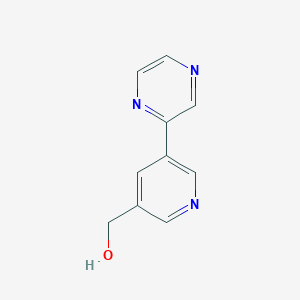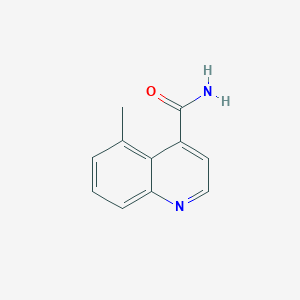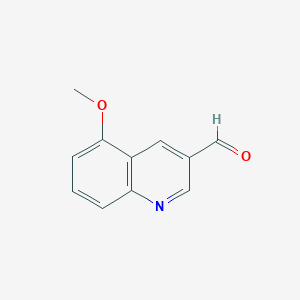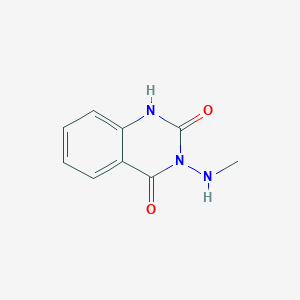
3-(Methylamino)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their wide range of pharmacological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing quinazoline-2,4(1H,3H)-diones involves the reaction of 2-aminobenzonitriles with carbon dioxide under atmospheric pressure, catalyzed by N-heterocyclic carbene in dimethyl sulfoxide . This method tolerates various electron-donating and electron-withdrawing groups, resulting in high yields of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of quinazoline-2,4(1H,3H)-diones can be achieved using ionic liquids as both solvent and catalyst. For example, 1-butyl-3-methylimidazolium acetate can be used to facilitate the reaction between 2-aminobenzonitriles and carbon dioxide, producing high yields of the target compound .
化学反応の分析
Types of Reactions: 3-(Methylamino)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different substituted quinazoline derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological activities .
科学的研究の応用
3-(Methylamino)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential as an anticancer agent, as well as its analgesic and anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-(Methylamino)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
類似化合物との比較
- 3-Phenylquinazoline-2,4(1H,3H)-dione
- 3-Aminoquinazoline-2,4(1H,3H)-dione
- 3-Methylquinazoline-2,4(1H,3H)-dione
Comparison: 3-(Methylamino)quinazoline-2,4(1H,3H)-dione is unique due to its methylamino group, which can influence its pharmacological properties and reactivity. Compared to 3-Phenylquinazoline-2,4(1H,3H)-dione, it may exhibit different binding affinities and biological activities. The presence of the methylamino group can also affect the compound’s solubility and stability .
特性
CAS番号 |
62493-25-8 |
|---|---|
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC名 |
3-(methylamino)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c1-10-12-8(13)6-4-2-3-5-7(6)11-9(12)14/h2-5,10H,1H3,(H,11,14) |
InChIキー |
IIJAQOJTXKCGGI-UHFFFAOYSA-N |
正規SMILES |
CNN1C(=O)C2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)

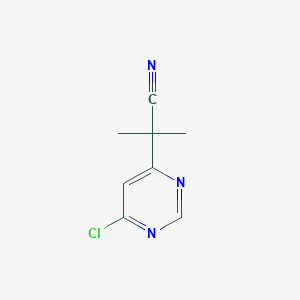
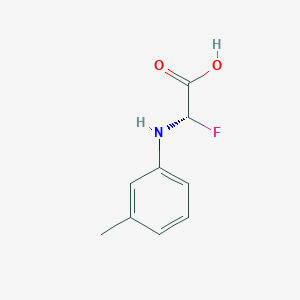

![3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11907616.png)
